Potency Gap: Cycloguanil's Superior Intrinsic Activity vs. Parent Proguanil
The antimalarial activity of the prodrug proguanil is entirely dependent on its conversion to cycloguanil. A direct comparison of in vitro potency reveals a massive difference: proguanil exhibits weak activity (IC50 = 2.4-19 µM), while its active metabolite, cycloguanil, is orders of magnitude more potent (IC50 = 0.5-2.5 nM) [1]. This quantitative disparity underscores that the biological effect attributed to proguanil is, in fact, a function of cycloguanil concentration.
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | 0.5 - 2.5 nM |
| Comparator Or Baseline | Proguanil: 2.4 - 19 µM |
| Quantified Difference | Cycloguanil is approximately 4,800-fold to 7,600-fold more potent than proguanil in vitro. |
| Conditions | In vitro susceptibility testing against P. falciparum. |
Why This Matters
This demonstrates that the use of proguanil in in vitro or ex vivo systems where metabolism cannot occur is ineffective; cycloguanil hydrochloride is the essential, direct-acting agent required for experimental studies on DHFR inhibition.
- [1] PeptideDB. (n.d.). Proguanil hydrochloride product database. Retrieved from https://www.peptidedb.com/database/Proguanil-hydrochloride.html View Source
